
(3-methyl-1-propyl-1H-pyrazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methyl-1-propyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a methyl group at the 3-position and a propyl group at the 1-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrazoles is the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . For the specific compound , the synthesis might involve the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable diketone with hydrazine.
Introduction of the boronic acid group: This can be done by reacting the pyrazole derivative with a boronic acid reagent under appropriate conditions.
Industrial Production Methods
Industrial production of (3-methyl-1-propyl-1H-pyrazol-4-yl)boronic acid would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3-methyl-1-propyl-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura cross-coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution reactions: The pyrazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling, the product would be a biaryl or a similar compound formed by the coupling of the boronic acid with an aryl halide.
Scientific Research Applications
(3-methyl-1-propyl-1H-pyrazol-4-yl)boronic acid has several applications in scientific research:
Industry: Used in the synthesis of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of (3-methyl-1-propyl-1H-pyrazol-4-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst in Suzuki-Miyaura cross-coupling reactions . The pyrazole ring can also interact with various molecular targets, depending on the specific application, such as binding to enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-4-boronic acid pinacol ester: Used in similar applications, particularly in Suzuki-Miyaura cross-coupling reactions.
4-pyrazoleboronic acid pinacol ester: Another boronic acid derivative with similar reactivity and applications.
Uniqueness
(3-methyl-1-propyl-1H-pyrazol-4-yl)boronic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. The presence of the methyl and propyl groups can affect the compound’s steric and electronic properties, making it suitable for specific applications where other boronic acids might not be as effective.
Properties
Molecular Formula |
C7H13BN2O2 |
|---|---|
Molecular Weight |
168.00 g/mol |
IUPAC Name |
(3-methyl-1-propylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H13BN2O2/c1-3-4-10-5-7(8(11)12)6(2)9-10/h5,11-12H,3-4H2,1-2H3 |
InChI Key |
KZFBJJZWGOPPLC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1C)CCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


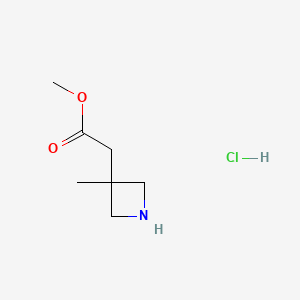
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate](/img/structure/B13465325.png)
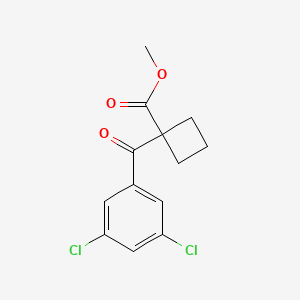

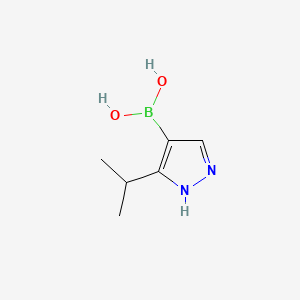
![1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13465350.png)
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13465352.png)
![tert-butyl N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}carbamate](/img/structure/B13465355.png)
![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid](/img/structure/B13465358.png)
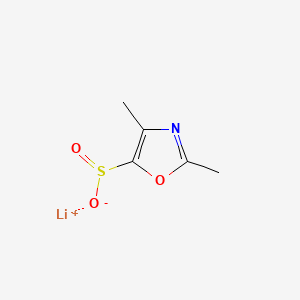
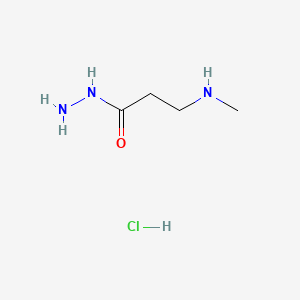
![4-{[(1S)-1-carboxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}ethyl]carbamoyl}butanoic acid](/img/structure/B13465376.png)
![Potassium dibenzo[b,d]thiophen-2-yltrifluoroborate](/img/structure/B13465378.png)
![4-[4-(4-Chlorophenyl)-2-methyl-1,3-dioxolan-2-yl]piperidine hydrochloride](/img/structure/B13465380.png)
